molecular formula C18H36N2O3 B1594282 N-Lauroyl-L-lysine CAS No. 59409-41-5

N-Lauroyl-L-lysine

Cat. No.: B1594282
CAS No.: 59409-41-5
M. Wt: 328.5 g/mol
InChI Key: PDQICKRFOKDJCH-UHFFFAOYSA-N
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Description

N-Lauroyl-L-lysine is an amino acid derivative formed by the acylation of L-lysine with lauric acid. This compound is known for its unique properties, including its ability to act as a surfactant and its use in various industrial and cosmetic applications. It is characterized by its molecular formula C18H36N2O3 and is often used for its biocompatibility and biodegradability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Lauroyl-L-lysine typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve similar steps but are scaled up to achieve higher yields and purity. The use of biocatalysts, such as aminoacylases from specific bacterial strains, has also been explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Lauroyl-L-lysine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into lauric acid and L-lysine in the presence of water.

    Esterification: Formation of esters when reacted with alcohols.

    Amidation: Formation of amides when reacted with amines.

Common Reagents and Conditions:

    Hydrolysis: Typically performed under acidic or basic conditions.

    Esterification: Requires an alcohol and an acid catalyst.

    Amidation: Involves the use of amines and often requires a dehydrating agent.

Major Products:

Scientific Research Applications

N-Lauroyl-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

N-Lauroyl-L-lysine acts primarily by reducing the surface tension between different substances, facilitating the formation of stable emulsions. At the molecular level, it interacts with interfaces between different phases, such as oil and water, to enhance mixing and stability . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

  • N-Lauroyl-L-alanine
  • N-Lauroyl-L-leucine
  • N-Lauroyl-L-phenylalanine

Comparison: N-Lauroyl-L-lysine is unique due to its specific amino acid backbone, which imparts distinct properties such as enhanced biocompatibility and biodegradability. Compared to other N-lauroyl amino acids, this compound exhibits superior emulsifying and skin-conditioning properties, making it particularly valuable in cosmetic and pharmaceutical applications .

Properties

CAS No.

59409-41-5

Molecular Formula

C18H36N2O3

Molecular Weight

328.5 g/mol

IUPAC Name

6-amino-2-(dodecanoylamino)hexanoic acid

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)

InChI Key

PDQICKRFOKDJCH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O

59409-41-5

sequence

K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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